5-(2-hydroxy-4,5-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
Description
5-(2-hydroxy-4,5-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-16(19(24)9-13(12)2)17-10-18(23-22-17)20(25)21-11-14-4-6-15(26-3)7-5-14/h4-10,24H,11H2,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
AOYIKYGTCCEBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry applications include the development of new drugs for the treatment of diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-4,5-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
- 5-(4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2-hydroxy-4,5-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
